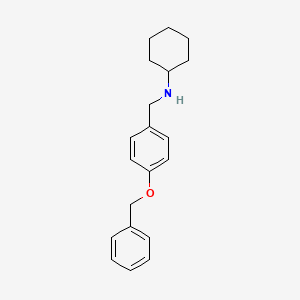
N-(4-(Benzyloxy)benzyl)cyclohexanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(Benzyloxy)benzyl)cyclohexanamine is an organic compound that features a cyclohexylamine group attached to a benzyloxybenzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Benzyloxy)benzyl)cyclohexanamine typically involves the following steps:
Aza-Michael Addition: The initial step involves the asymmetric aza-Michael addition of a chiral amide to a methyl cyclohex-1-en-carboxylate, resulting in the formation of a β-amino ester.
Hydrolysis: The β-amino ester undergoes hydrolysis to yield the corresponding carboxylic acid.
Barton Decarboxylation: The carboxylic acid is then subjected to Barton decarboxylation to produce the desired amine.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-(4-(Benzyloxy)benzyl)cyclohexanamine can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The compound can be reduced to form cyclohexylamine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst can be used.
Substitution: Typical reagents include acyl chlorides and alkyl halides.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Cyclohexylamine derivatives.
Substitution: Various substituted amines.
Scientific Research Applications
N-(4-(Benzyloxy)benzyl)cyclohexanamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential neuropharmacological properties, particularly in the treatment of neurodegenerative disorders such as Alzheimer’s disease.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in various in vitro assays to study its effects on cellular pathways and neurotransmission.
Mechanism of Action
The mechanism of action of N-(4-(Benzyloxy)benzyl)cyclohexanamine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can act as an inhibitor of acetylcholinesterase and butyrylcholinesterase, enzymes involved in neurotransmission . The compound binds to the active site of these enzymes, preventing the breakdown of acetylcholine and thereby enhancing cholinergic signaling .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(Chlorobenzyl)oxy)benzyl)cyclohexanamine
- trans-4-(Benzyloxy)cyclohexanamine
- 4-Benzyloxybenzoic acid
Uniqueness
N-(4-(Benzyloxy)benzyl)cyclohexanamine is unique due to its specific structural features, which confer distinct pharmacological properties
Properties
Molecular Formula |
C20H25NO |
|---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
N-[(4-phenylmethoxyphenyl)methyl]cyclohexanamine |
InChI |
InChI=1S/C20H25NO/c1-3-7-18(8-4-1)16-22-20-13-11-17(12-14-20)15-21-19-9-5-2-6-10-19/h1,3-4,7-8,11-14,19,21H,2,5-6,9-10,15-16H2 |
InChI Key |
YVRXBCBXFHCQQT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NCC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















